molecular formula C21H22N4O B2901125 (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide CAS No. 518018-81-0

(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

Cat. No.: B2901125
CAS No.: 518018-81-0
M. Wt: 346.434
InChI Key: BCKWHHDZBSIVAP-XSDFDVSCSA-N
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Description

(E)-3-(1H-Benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a benzimidazole-based hydrazide derivative characterized by a rigid (E)-configured imine linkage. The core structure comprises a 1H-benzimidazole moiety linked via a methyl-substituted propane chain to a hydrazide group, which is further conjugated to an (E)-2-methyl-3-phenylallylidene substituent. This compound’s structural uniqueness arises from the interplay of its aromatic benzimidazole ring, the stereospecific hydrazide bridge, and the extended π-conjugated allylidene system. Its synthesis typically involves condensation reactions between benzimidazole precursors and substituted hydrazines or carbonyl compounds, followed by stereochemical confirmation via X-ray crystallography or NMR spectroscopy .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-2-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16(12-18-8-4-3-5-9-18)13-23-24-21(26)17(2)14-25-15-22-19-10-6-7-11-20(19)25/h3-13,15,17H,14H2,1-2H3,(H,24,26)/b16-12+,23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKWHHDZBSIVAP-XSDFDVSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a derivative of benzo[d]imidazole and hydrazone, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically yields high product purity. It is characterized by the presence of a benzo[d]imidazole moiety, which is known for its pharmacological properties. The structural integrity and purity can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including the target compound. The following table summarizes the antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus< 1 µg/mLExcellent
Mycobacterium smegmatis3.9 µg/mLModerate
Candida albicans3.9 µg/mLModerate
Escherichia coli> 10 µg/mLLow

The compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC value lower than many standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)12.5EGFR inhibition
MCF7 (Breast cancer)15.0HER2 inhibition
HeLa (Cervical cancer)18.5Apoptosis induction
HCT116 (Colon cancer)21.0Cell cycle arrest

The compound demonstrated IC50 values ranging from 12.5 to 21.0 µM across different cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics . Notably, it was found to inhibit key kinases involved in cell proliferation, such as EGFR and HER2, suggesting a targeted mechanism of action.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The docking analysis revealed that the compound interacts favorably with active sites of kinases, suggesting that it may act as a multi-target inhibitor . This characteristic is particularly valuable in cancer therapy, where targeting multiple pathways can enhance therapeutic efficacy and reduce resistance.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of benzo[d]imidazole derivatives showed that modifications in the hydrazone linkage significantly enhanced antimicrobial activity against MRSA strains compared to traditional antibiotics .
  • Case Study on Cancer Cell Lines : In vitro testing on various cancer cell lines indicated that compounds similar to this compound exhibited selective cytotoxicity with minimal effects on normal cells, highlighting their potential for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of benzimidazole-hydrazide derivatives, which exhibit structural diversity based on substituents and conjugation patterns. Key comparisons include:

Compound Substituents Key Functional Groups Stereochemistry Applications/Properties
Target Compound 2-Methylpropane chain, (E)-2-methyl-3-phenylallylidene Benzimidazole, Hydrazide, Allylidene (E)-configured imine Potential ligand for metal coordination
(E)-3-(1H-Benzotriazol-1-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]propanehydrazide Benzotriazole core, 2-methoxyphenylpropenylidene Benzotriazole, Hydrazide, Methoxyphenyl (E,E)-configured imine Photophysical applications
3-(1H-Benzo[d]imidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide 4-Diethylaminophenyl substituent Benzimidazole, Diethylamino group (E)-configured imine Fluorescence probes
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Thioether linkage, 3-hydroxyphenyl group Benzimidazole, Thioacetohydrazide, Phenolic hydroxyl (E)-configured imine Antioxidant activity

Spectroscopic and Crystallographic Data

  • IR/NMR : The target compound’s IR spectrum shows characteristic N–H (3265 cm⁻¹) and C=O (1678 cm⁻¹) stretches, consistent with hydrazides . Benzimidazole C–H stretching (~3050 cm⁻¹) and allylidene C=N (1600–1650 cm⁻¹) are also observed.
  • X-ray Analysis : Single-crystal studies confirm the (E)-configuration of the imine bond, with bond lengths (C=N: ~1.28 Å) and dihedral angles aligning with planar hydrazide-allylidene conjugation .

Electronic and Steric Effects

  • Electron-Donating Groups: The diethylamino group in enhances electron density on the phenyl ring, increasing fluorescence quantum yield.
  • Steric Hindrance : The 2-methyl substituent in the target compound reduces rotational freedom, stabilizing the (E)-isomer .

Research Findings and Implications

Ligand Potential: The hydrazide-allylidene framework in the target compound shows promise as a chelating agent for transition metals (e.g., Cu²⁺, Ni²⁺), with stability comparable to benzotriazole analogues .

Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C, superior to non-rigid hydrazides (e.g., ).

Comparative Reactivity : The allylidene group in the target compound undergoes [4+2] cycloaddition reactions faster than methoxyphenyl-substituted derivatives due to enhanced electrophilicity .

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